1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H13F2NO2 and its molecular weight is 241.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Pyrrolidine derivatives have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Biochemical pathways
Pyrrolidine derivatives have been found to influence various biochemical pathways .
Result of action
Pyrrolidine derivatives have been found to have various biological activities .
Action environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in its structure is known to interact with enzymes involved in nucleotide biosynthesis, potentially inhibiting their activity . This interaction can lead to significant changes in the biochemical pathways within cells, affecting overall cellular function.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with nucleotide biosynthesis enzymes can lead to altered gene expression and disrupted cell signaling pathways . These changes can have profound effects on cellular function, potentially leading to cell death or altered cellular behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with nucleotide biosynthesis enzymes can inhibit their activity, leading to reduced nucleotide levels and altered gene expression . This inhibition can disrupt cellular processes and lead to significant changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can remain stable for extended periods, allowing for prolonged effects on cells . Its degradation can lead to reduced efficacy and altered cellular responses over time.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound can have minimal effects on cellular function. At higher doses, it can lead to significant changes in cellular behavior and potentially toxic effects . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in nucleotide biosynthesis, affecting metabolic flux and metabolite levels . These interactions can lead to significant changes in cellular metabolism, potentially disrupting normal cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within cells . These interactions can influence the compound’s efficacy and overall impact on cellular function.
Subcellular Localization
This compound can localize to specific subcellular compartments, affecting its activity and function. Targeting signals and post-translational modifications can direct the compound to specific organelles, influencing its interactions with biomolecules and overall cellular effects
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-10-2-1-3-11(14)9(10)7-15-5-4-8(6-15)12(16)17/h1-3,8H,4-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRTUKMZCDDRMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.